1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
CAS No.: 2377033-01-5
Cat. No.: VC5176085
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377033-01-5 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 |
| IUPAC Name | 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | XPOGLQOLPHOJAL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, delineates its structural features:
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Bicyclo[3.1.1]heptane Core: A seven-membered bicyclic system with bridging oxygen at position 2 (2-oxa).
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Boc-Protected Amine: The tert-butoxycarbonyl group shields the primary amine via a methylene linker, enabling selective deprotection under acidic conditions .
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Carboxylic Acid: Positioned at carbon 5, this group enhances solubility and facilitates conjugation reactions.
The stereochemistry and spatial arrangement of substituents influence reactivity and intermolecular interactions. The bicyclic framework imposes conformational rigidity, a property leveraged in drug design to mimic peptide backbones or stabilize bioactive conformations .
Physicochemical Characteristics
While experimental solubility data remain unreported, the presence of polar functional groups (carboxylic acid, ether oxygen) suggests moderate aqueous solubility. Lipophilicity, as inferred from the Boc group and hydrocarbon skeleton, likely aligns with logP values typical of peptidomimetics (1–3) . The compound’s stability under varying pH and temperature conditions warrants further study, though Boc-protected amines generally resist hydrolysis under basic conditions.
Table 1: Key Structural and Physical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.313 g/mol |
| IUPAC Name | 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
| CAS Number | 2377033-01-5 |
| Key Functional Groups | Boc-protected amine, carboxylic acid, ether |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined in preliminary reports :
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Bicyclic Core Construction: Cyclization of a diol or epoxide precursor forms the 2-oxabicyclo[3.1.1]heptane skeleton.
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Amine Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.
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Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group at position 5 .
A representative route from source involves iodocyclization of alkenyl alcohols, though specific details for this compound remain proprietary. Critical steps require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions such as over-oxidation or epimerization .
Industrial Scalability
Functional Applications and Research Findings
Pharmaceutical Intermediates
The compound’s dual functionality (amine and carboxylic acid) positions it as a versatile building block for peptide analogs. In morphiceptin peptidomimetics, similar bicyclic structures replace proline residues, enhancing metabolic stability and receptor binding . For example, substitution of Tyr-Pro motifs with rigid bicyclic cores improved opioid receptor affinity in preclinical studies .
Material Science Applications
The compound’s rigid, oxygenated framework may serve as a monomer in polymers or supramolecular assemblies. Bicyclic ethers are known to impart thermal stability and mechanical strength to materials, though specific studies on this derivative are pending.
Comparative Analysis with Analogous Compounds
Versus Bicyclo[2.2.2]octane Derivatives
The smaller [3.1.1] core imposes greater steric strain but offers a compact scaffold for spatial positioning of functional groups. Compared to bicyclo[2.2.2]octane-based drugs, the [3.1.1] system may enable tighter binding in enzyme active sites due to reduced conformational flexibility .
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